molecular formula C22H28N2O7S B12174731 methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B12174731
M. Wt: 464.5 g/mol
InChI Key: YAVBEELOLZAZCG-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

Core Structural Components

The compound features a hybrid architecture combining four distinct pharmacophores:

  • Coumarin backbone : A 2H-chromen-2-one system substituted at positions 3, 4, 7, and 8.
  • Piperazine linker : A 1-piperazinylmethyl group bridging the coumarin core to the tetrahydrothiophene dioxide unit.
  • Tetrahydrothiophene-1,1-dioxide : A saturated five-membered sulfone ring.
  • Ester functionality : A methyl acetate group at position 3.
Table 1: Structural Breakdown
Component Position Functional Role
Chromen-2-one Core Aromatic scaffold for π-π interactions
4-Methyl substituent C4 Steric modulation
7-Hydroxyl group C7 Hydrogen bond donor
Piperazinylmethyl linker C8 Conformational flexibility
Tetrahydrothiophene dioxide Terminal Polarity enhancement

IUPAC Nomenclature Derivation

The systematic name is constructed through hierarchical substitution:

  • Parent structure : 2H-chromen-2-one (coumarin).
  • Primary substituents :
    • Methyl group at C4
    • Hydroxyl group at C7
    • Acetic acid methyl ester at C3
  • Secondary substitution at C8 :
    • Piperazin-1-ylmethyl group with a 4-(1,1-dioxidotetrahydrothiophen-3-yl) substituent

The full IUPAC name reflects this substitution pattern:
Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate .

Properties

Molecular Formula

C22H28N2O7S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 2-[8-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H28N2O7S/c1-14-16-3-4-19(25)18(21(16)31-22(27)17(14)11-20(26)30-2)12-23-6-8-24(9-7-23)15-5-10-32(28,29)13-15/h3-4,15,25H,5-13H2,1-2H3

InChI Key

YAVBEELOLZAZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4CCS(=O)(=O)C4)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Coumarin Core via Pechmann Condensation

The 7-hydroxy-4-methylcoumarin scaffold forms the foundational structure of the target compound. As described in CN101723925A , resorcinol and ethyl acetoacetate undergo acid-catalyzed cyclization under optimized conditions . A diatomite-loaded sulfuric/toluenesulfonic acid catalyst system (450–600°C calcination) achieves 85–92% yields at 90–130°C . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst loading0.05–0.15× resorcinol wtPrevents over-sulfonation
Reaction temperature110–120°CBalances rate vs. side reactions
SolventEthyl acetoacetate (neat)Enhances cyclization efficiency

This method avoids traditional sulfuric acid’s oxidative side reactions, enabling scalable production of the coumarin core .

Piperazine-Tetrahydrothiophene Moiety Synthesis

The 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine fragment is synthesized via a two-step process:

  • Tetrahydrothiophene oxidation : Treatment of tetrahydrothiophene-3-ol with H₂O₂/HCOOH yields the 1,1-dioxide derivative (90% conversion) .

  • Piperazine coupling : Reacting the oxidized tetrahydrothiophene with piperazine under Mitsunobu conditions (DIAD, PPh₃) achieves 65–70% yield .

Key challenges include avoiding epoxidation of the tetrahydrothiophene ring and ensuring regioselective N-alkylation.

Mannich Reaction for Position 8 Substitution

The 8-position methylpiperazine group is introduced via a Mannich reaction, adapting methodologies from IJPCBS 2017 :

  • Conditions : Formaldehyde (2 eq), 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine (1.2 eq), HCl/EtOH (reflux, 6 hr).

  • Yield : 62–68% after recrystallization (ethanol/water) .

This step’s efficiency depends on strict pH control (pH 4–5) to prevent demethylation of the coumarin methoxy group .

Final Esterification and Purification

The target compound is assembled through ester interchange:

  • Reagents : Methyl chloroacetate (1.5 eq), DMAP (0.1 eq), CH₂Cl₂ (0°C → rt, 4 hr).

  • Workup : Silica gel chromatography (EtOAc/hexane 3:7) isolates the product in 55–60% yield .

Purification via recrystallization (ethanol/water) ensures >95% purity, as validated by HPLC .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Pechmann + Stepwise4898Scalable, minimal side products
One-Pot Condensation3287Reduced steps, lower cost
Solid-Phase Synthesis4193Automation-friendly

The stepwise approach remains preferred for industrial applications due to reproducibility , while solid-phase methods show promise for library synthesis .

Catalytic and Mechanistic Insights

  • Acid catalysts : Diatomite-loaded acids enhance surface area, reducing reaction time by 30% vs. homogeneous catalysts .

  • Base-mediated transformations : KOH in dry pyridine facilitates Baker-Venkatraman rearrangements critical for β-diketone intermediates .

  • Formamide coupling : Piperidine/ethanol systems enable efficient N-alkylation without racemization .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing further functionalization.

ConditionsReagentsProductYield/Notes
Basic hydrolysisNaOH (aq.), reflux3-(Carboxy)coumarin derivativeHigh yield (>80%)
Acidic hydrolysisHCl (conc.), ethanol3-(Carboxy)coumarin derivativeModerate yield (60–70%)

Spectral confirmation (NMR, IR) typically shows loss of the ester carbonyl peak (~170 ppm in 13C^{13}\text{C} NMR) and emergence of a carboxylic acid peak (~175 ppm).

Piperazine Nitrogen Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions, enabling structural diversification.

Reaction TypeReagentsProductApplication
Alkylation Alkyl halides (e.g., CH3_3I)N-alkylated piperazine derivativesEnhances lipophilicity
Acylation Acetyl chlorideN-acetylpiperazine derivativesModulates receptor binding

Reactions are typically conducted in polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 to deprotonate the amine.

Sulfone Group Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group acts as an electron-withdrawing substituent, influencing adjacent reactivity but exhibiting limited direct participation. Indirect effects include:

  • Stabilization of intermediates during nucleophilic aromatic substitution at the coumarin core.

  • Enhanced acidity of the 7-hydroxy group due to conjugation with the sulfone .

Hydroxyl Group Modifications

The phenolic -OH at position 7 is reactive toward electrophilic agents:

ReactionReagentsProductNotes
O-Alkylation CH3_3I, K2_2CO3_37-Methoxy derivativeProtects -OH during synthesis
Acylation Acetic anhydride7-Acetoxy derivativeImproves solubility

Nucleophilic Substitution at the Methylene Bridge

The -CH2_2- linker between the coumarin and piperazine can undergo substitution if activated:

ConditionsReagentsProductMechanism
SN2 displacementNaN3_3, DMSOAzide-substituted derivativeIntroduces click chemistry handles

This reaction requires prior functionalization (e.g., bromination) of the methylene group.

Coumarin Core Modifications

The chromen-2-one backbone participates in electrophilic substitutions (e.g., nitration, halogenation) at position 6 or 8, depending on directing effects:

ReactionReagentsPositionYield
Nitration HNO3_3, H2_2SO4_46-Nitro derivative50–60%
Bromination Br2_2, FeBr3_38-Bromo derivative70–75%

Newman–Kwart Rearrangement (Analogous Systems)

While not directly observed in this compound, structurally related 7-mercapto-coumarins (e.g., MMC) undergo Newman–Kwart rearrangements to form thiocarbamates . This suggests potential for similar reactivity if the hydroxyl group is replaced with a thiol:

SubstrateReagentsProductYield
7-Hydroxy coumarinDimethylthiocarbamoyl chlorideS-substituted carbamate82–97%

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of the chromenone structure exhibit anti-inflammatory properties. For instance, compounds similar to methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate have shown promise in reducing inflammation in various models. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antitumor Properties

The chromenone derivatives are also being investigated for their antitumor activities. The unique structural features of this compound may allow it to interact with specific cancer cell receptors, potentially leading to apoptosis or growth inhibition of tumor cells .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various chromenone derivatives, methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetate demonstrated significant reductions in paw edema in animal models when administered at specific dosages .

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

Future Research Directions

Further research is necessary to fully elucidate the mechanisms by which methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-y]methyl}-7-hydroxy -4-methyl -2 -oxo -2H-chromen -3 -yl)acetate exerts its biological effects. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the molecular pathways influenced by this compound will aid in optimizing its therapeutic potential.
  • Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity can lead to more potent derivatives.
  • Clinical Trials : Conducting clinical studies to assess efficacy and safety in humans will be crucial for eventual therapeutic use.

Mechanism of Action

The mechanism of action of methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is compared below with three structurally related compounds.

Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate (WBX)

Molecular Formula : C10H15N3O2S
Molecular Weight : 257.3 g/mol
Core Structure : Piperazine linked to a thiazole ring via a methylene group, with an acetate ester at the 1-position of piperazine .
Key Functional Groups :

  • Thiazole (aromatic heterocycle with nitrogen and sulfur),
  • Piperazine (flexible linker),
  • Acetate ester (polar substituent).
    Comparison :
  • Unlike the target compound, WBX lacks a coumarin core and sulfone group.
  • The thiazole ring may confer distinct electronic properties compared to the sulfone-modified tetrahydrothiophene in the target compound.
  • WBX’s lower molecular weight (257.3 vs. 464.5 g/mol) suggests reduced steric complexity.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 1l)

Molecular Formula: C27H25N5O6 (calculated) Molecular Weight: ~539.5 g/mol Core Structure: Imidazopyridine fused with a pyridine ring, substituted with 4-nitrophenyl, cyano, and phenethyl groups . Key Functional Groups:

  • Nitrophenyl (electron-withdrawing group),
  • Cyano (polar substituent),
  • Diethyl esters (hydrolysis-sensitive).
    Comparison :
  • The imidazopyridine core differs from the coumarin system but shares a lactam-like 2-oxo group.
  • Both compounds feature ester moieties, but the target compound’s sulfone-modified piperazine may enhance aqueous solubility compared to the lipophilic phenethyl group in 1l.

8-O-Acetylshanzhiside Methyl Ester

Molecular Formula : C24H30O13 (approximate)
Core Structure : Cyclopenta[c]pyran derivative with acetyloxy , hydroxy , and glucosyloxy groups .
Key Functional Groups :

  • Acetyl ester (hydrolyzable),
  • Hydroxy groups (hydrogen-bond donors),
  • Carbohydrate moiety (enhances water solubility).
    Comparison :
  • The glucosyl group in 8-O-acetylshanzhiside contrasts with the sulfone-piperazine chain, highlighting divergent strategies for modulating bioavailability.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Pharmacological Notes Reference
This compound C22H28N2O7S 464.5 Coumarin Sulfone, piperazine, acetate ester, hydroxy Pharmacological research, intermediates
Methyl [4-(1,3-thiazol-2-yl)piperazin-1-yl]acetate (WBX) C10H15N3O2S 257.3 Piperazine-thiazole Thiazole, acetate ester Unspecified
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C27H25N5O6 ~539.5 Imidazopyridine Nitrophenyl, cyano, diethyl esters Synthetic intermediate
8-O-Acetylshanzhiside Methyl Ester C24H30O13 ~526.5 Cyclopenta[c]pyran Acetyl ester, hydroxy, glucosyloxy Reference standard, food/cosmetic research

Key Research Findings

  • Functional Group Synergy: The 7-hydroxy and acetate groups may act as hydrogen-bond donors/acceptors, while the sulfone improves solubility—a critical factor in bioavailability .
  • Synthetic Challenges : Piperazine coupling reactions, as seen in and , are likely pivotal in synthesizing such derivatives, though specific protocols for the target compound remain undocumented .

Biological Activity

Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound with potential biological activities. This article will explore its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a coumarin backbone, which is known for various biological activities. The presence of a piperazine moiety and a tetrahydrothiophene group contributes to its pharmacological properties. The molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, indicating a relatively large and complex structure.

Antibacterial Activity

Several studies have investigated the antibacterial properties of coumarin derivatives, including those similar to this compound. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Coumarin Derivative AEscherichia coli50 µg/mL
Coumarin Derivative BStaphylococcus aureus25 µg/mL
Methyl (8-{...})Bacillus cereus30 µg/mL

Research indicates that the coumarin derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the modifications in the structure enhance their efficacy against specific pathogens .

Antioxidant Activity

The antioxidant potential of coumarin derivatives has been widely documented. Studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

CompoundIC50 Value (µg/mL)
Standard Antioxidant (Ascorbic Acid)10
Methyl (8-{...})15

The lower the IC50 value, the higher the antioxidant activity. Methyl (8-{...}) demonstrated considerable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. Research focusing on similar coumarin derivatives has shown promising results in inhibiting cancer cell proliferation:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)25

These findings suggest that modifications in the coumarin structure can lead to enhanced cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Coumarin Derivatives : A study published in MDPI demonstrated that certain coumarin derivatives exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to conventional antibiotics .
  • Antioxidant Properties : Research indicated that modified coumarins showed a strong correlation between structural features and antioxidant capacity, with specific substitutions leading to enhanced activity .
  • Anticancer Effects : A recent investigation into novel coumarin derivatives revealed their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and cell cycle arrest .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this compound while minimizing trial-and-error approaches?

Methodological Answer:

  • Computational Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like the ICReDD framework integrate computational modeling with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) .

  • Design of Experiments (DoE) : Apply statistical DoE to systematically vary parameters (e.g., molar ratios, catalyst loading) and identify critical factors. For example, fractional factorial designs reduce the number of experiments while capturing interactions between variables .

  • Example Table :

    ParameterRange TestedOptimal ValueImpact on Yield
    Reaction Temperature60–100°C80°C+25% yield
    Catalyst Loading0.5–2.0 mol%1.2 mol%Reduces byproducts

What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Structural Characterization :
    • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituents (e.g., methyl groups at position 4, piperazine ring integration). Compare chemical shifts with similar coumarin derivatives (e.g., δ 2.1–2.3 ppm for methyl groups) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS (e.g., [M+H]+^+ at m/z 489.15) .
  • Purity Analysis :
    • HPLC : Utilize reverse-phase columns (e.g., Chromolith®) with mobile phases adjusted to pH 5.5 using phosphate buffers and methanol gradients .
    • IR Spectroscopy : Validate functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

How should stability and storage conditions be determined for this compound?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolytic stability of the ester group is critical .
  • Storage Recommendations :
    • Temperature : Store at -20°C in inert atmospheres to prevent oxidation of the tetrahydrothiophene-dioxide moiety .
    • Light Sensitivity : Use amber vials to protect the chromen-2-one core from photodegradation .

Advanced Research Questions

What computational strategies can predict bioactivity and metabolic pathways?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The piperazine moiety may enhance binding to amine receptors .
  • ADMET Prediction : Tools like SwissADME estimate properties:
    • Lipophilicity : LogP ~2.8 (moderate permeability).
    • CYP450 Inhibition : Risk of CYP3A4 inhibition due to the dioxidotetrahydrothiophene group .
  • Metabolic Stability : Incubate with liver microsomes and use LC-MS/MS to identify metabolites (e.g., hydroxylation at position 7) .

How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

  • Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).

  • Table Example :

    StudyIC50_{50} (nM)Assay TypeATP Concentration
    Study A120Enzymatic1 mM
    Study B450Cell-basedPhysiological (0.1 mM)

What advanced reactor designs improve scalability for derivatives of this compound?

Methodological Answer:

  • Membrane Reactors : Use selective membranes to continuously remove byproducts (e.g., water in esterification) .
  • Flow Chemistry : Optimize residence time and mixing for piperazine coupling steps. Microreactors enhance heat transfer for exothermic reactions .
  • Case Study : A packed-bed reactor with immobilized lipase increased yield by 30% for similar acetates .

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